4'-methylbiphenyl-4-yl 3-methylbenzoate
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Overview
Description
4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group at the 4’ position and a benzoate ester group at the 3-methyl position. It is a colorless to pale yellow liquid with a pleasant aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate typically involves the esterification of 4’-Methyl[1,1’-biphenyl]-4-ol with 3-methylbenzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4’-Methyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzyl alcohol.
Substitution: 4’-Methyl[1,1’-biphenyl]-4-yl 3-nitrobenzoate.
Scientific Research Applications
4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of organic reaction mechanisms and synthesis methods.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials with specific optical or electrical properties.
Mechanism of Action
The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with specific pathways. The biphenyl core can participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
4-Methylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 3-methylbenzoate: Lacks the biphenyl core, limiting its applications in receptor binding studies.
4’-Methyl[1,1’-biphenyl]-4-yl benzoate: Similar structure but without the methyl group on the benzoate, affecting its chemical properties.
Uniqueness: 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is unique due to the combination of the biphenyl core and the ester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18O2 |
---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-15-6-8-17(9-7-15)18-10-12-20(13-11-18)23-21(22)19-5-3-4-16(2)14-19/h3-14H,1-2H3 |
InChI Key |
DVZMHFCGCGOOJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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